molecular formula C20H33D11O4 B1154594 (±)8,9-DiHET-d11

(±)8,9-DiHET-d11

Cat. No.: B1154594
M. Wt: 349.6
InChI Key: DCJBINATHQHPKO-OHRLSYMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)8,9-DiHET-d11 is a high-purity, deuterated compound specifically designed for use as an internal standard in the precise quantification of its endogenous analog, 8,9-dihydroxyeicosatrienoic acid (8,9-DiHET), through advanced mass spectrometry techniques such as GC-MS and LC-MS. The primary research value of this compound lies in the study of the soluble epoxide hydrolase (sEH) pathway, which is a critical regulator in cardiovascular biology. The sEH enzyme catalyzes the hydrolysis of vasodilatory and anti-inflammatory epoxy fatty acids, most notably epoxyeicosatrienoic acids (EETs), into their corresponding dihydroxy metabolites, the dihydroxyeicosatrienoic acids (DiHETs). This conversion is a key regulatory step, as it potently influences vascular tone and blood pressure. Research has shown that the activity of sEH is itself subject to complex regulation; for instance, it can be activated by oxidative stress via the formation of a disulfide bond, which increases its catalytic efficiency in hydrolyzing EETs, an action that can contribute to pressor responses. The ratio of EETs to DiHETs is therefore a crucial biomarker for sEH activity in physiological and disease contexts. By providing a stable isotopic reference for 8,9-DiHET, this internal standard enables accurate measurement of this metabolite, facilitating investigations into sEH's role in cardiovascular diseases, the mechanism of action of novel sEH inhibitors, and the intricate redox signaling mechanisms that control vascular function.

Properties

Molecular Formula

C20H33D11O4

Molecular Weight

349.6

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2

InChI Key

DCJBINATHQHPKO-OHRLSYMNSA-N

SMILES

O[C@@H](C/C=CCCCC(O)=O)[C@H](O)C/C=CC/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Synonyms

(±)8,9-DiHETrE-d11

Origin of Product

United States

Biosynthesis and Enzymatic Formation Pathways of ± 8,9 Dihet

Precursor Lipid Metabolism: Arachidonic Acid and Epoxyeicosatrienoic Acid (EET) Intermediates

The biosynthetic journey to 8,9-DiHET originates with arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid. acs.org AA is typically esterified within the phospholipids (B1166683) of cell membranes. In response to various stimuli, the enzyme cytosolic phospholipase A₂ (cPLA₂) is activated, which hydrolyzes the membrane phospholipids to release free arachidonic acid into the cell. acs.orgmdpi.comnih.gov

Once liberated, AA serves as a substrate for three main enzymatic pathways, one of which is the cytochrome P450 (CYP) pathway. acs.org Within this pathway, a specific class of enzymes known as CYP epoxygenases metabolizes AA to form epoxide derivatives called epoxyeicosatrienoic acids (EETs). mdpi.comnih.gov These enzymes attack one of the four double bonds in the arachidonic acid molecule. The epoxidation of the double bond between carbons 8 and 9 results in the formation of 8,9-epoxyeicosatrienoic acid (8,9-EET), the direct precursor to 8,9-DiHET. tum.debio-rad.comnih.gov

Role of Epoxide Hydrolases in Diol Formation

EETs are generally transient signaling molecules that are rapidly metabolized into their corresponding diols, known as dihydroxyeicosatrienoic acids (DiHETs). nih.govnih.govresearchgate.net This conversion is achieved through the catalytic addition of a water molecule across the epoxide ring, a reaction known as hydrolysis. nih.govahajournals.org This hydration is carried out by a class of enzymes called epoxide hydrolases (EHs), which are crucial for terminating the signaling actions of EETs. ahajournals.orgnih.gov In mammals, several forms of epoxide hydrolases exist, but the hydration of EETs is primarily attributed to enzymes located in the cell's cytosol. ahajournals.orgnih.gov

Epoxide hydrolase activity within the cell's cytosol is responsible for converting the biologically active EETs into less active DiHETs. researchgate.netnih.gov While multiple epoxide hydrolases exist, including a microsomal form (mEH), the cytosolic form is considered the principal enzyme for the metabolism of EETs. nih.gov The enzymatic hydration of the 8,9-EET epoxide leads directly to the formation of the vicinal diol, 8,9-DiHET. researchgate.net Research has shown that microsomal epoxide hydrolase (mEH) can also hydrolyze 8,9-EET, having a comparable catalytic efficiency (kcat/KM) to soluble epoxide hydrolase for this specific substrate. nih.gov

The primary enzyme responsible for the hydration of EETs in the cytosol is soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EPHX2). nih.govnih.gov It is a homodimeric protein found in the cytosol and peroxisomes of various tissues, including the liver, kidney, and vasculature. nih.gov sEH efficiently catalyzes the hydrolysis of the four EET regioisomers, including 8,9-EET, converting them into their corresponding DiHETs. nih.govahajournals.org The enzyme demonstrates a preference for different EET regioisomers, with 14,15-EET being the most favored substrate, followed by 11,12-EET and 8,9-EET. nih.gov The action of sEH is a key regulatory step, as it significantly reduces the biological activity of the parent EETs. acs.org

Table 1: Key Enzymes in the Biosynthesis of (±)8,9-DiHET
EnzymeClassRole in PathwayLocationReference(s)
Phospholipase A₂ (cPLA₂)HydrolaseReleases arachidonic acid from membrane phospholipids.Cytosol mdpi.com, acs.org
Cytochrome P450 Epoxygenases (e.g., CYP2C, CYP2J)MonooxygenaseCatalyze the epoxidation of arachidonic acid to 8,9-EET.Endoplasmic Reticulum researchgate.net, ahajournals.org,
Soluble Epoxide Hydrolase (sEH/EPHX2)HydrolaseCatalyzes the hydration of 8,9-EET to 8,9-DiHET.Cytosol, Peroxisomes nih.gov, nih.gov,
Microsomal Epoxide Hydrolase (mEH/EPHX1)HydrolaseCan also hydrolyze 8,9-EET to 8,9-DiHET.Endoplasmic Reticulum nih.gov, nih.gov

Cytosolic Epoxide Hydrolase Activity

Enantiomeric Selectivity in Enzymatic Diol Generation

The enzymatic reactions in the 8,9-DiHET pathway exhibit stereoselectivity, meaning they preferentially produce or act on specific stereoisomers (enantiomers) of the substrate and product molecules. This is a critical feature of biological catalysis, often dictated by the specific three-dimensional structure of an enzyme's active site.

The formation of 8,9-DiHET from its precursor 8,9-EET is a stereoselective process. The substrate, 8,9-EET, exists as two enantiomers: 8(S),9(R)-EET and 8(R),9(S)-EET. Soluble epoxide hydrolase metabolizes these enantiomers at different rates. nih.gov Specifically, 8(S),9(R)-EET, which is a predominant enantiomer found endogenously in some tissues, is hydrolyzed at a significantly higher rate than its 8(R),9(S)-EET antipode. nih.govresearchgate.net

The hydration reaction itself is also stereoselective. The hydrolysis of racemic 8,9-EET by cytosolic epoxide hydrolase results in the formation of the two possible diol enantiomers, 8(S),9(S)-DiHET and 8(R),9(R)-DiHET, in an unequal ratio. Seminal research demonstrated that the hydration of the 8,9-epoxide yields a 7:3 ratio of the diol antipodes. researchgate.nettum.de For both 8,9-EET enantiomers, the enzymatic addition of water occurs with high selectivity at the C9 carbon of the epoxide ring. nih.gov This selective enzymatic action results in a final product pool that is enriched in one enantiomer of 8,9-DiHET.

Table 2: Stereoselectivity in the Hydration of 8,9-EET by Cytosolic Epoxide Hydrolase
Substrate (EET Enantiomer)Relative Rate of HydrolysisSite of Water AdditionProduct (DiHET Enantiomer)Reference(s)
8(S),9(R)-EETHighPredominantly at C98(R),9(R)-DiHET nih.gov, researchgate.net
8(R),9(S)-EETLowPredominantly at C98(S),9(S)-DiHET nih.gov, researchgate.net
Racemic 8,9-EETN/AN/A~7:3 ratio of DiHET enantiomers tum.de, researchgate.net

Involvement of Cytochrome P450 Monooxygenases in Upstream Epoxidation

The initial and rate-limiting step in the formation of EETs from arachidonic acid is catalyzed by cytochrome P450 (CYP) monooxygenases with epoxygenase activity. acs.orgmdpi.com These enzymes are a large superfamily of heme-containing proteins, with specific families being responsible for fatty acid metabolism.

The CYP enzymes that convert arachidonic acid to EETs are primarily members of the CYP2C and CYP2J families. nih.govahajournals.org These enzymes are located in the endoplasmic reticulum and can epoxidize any of the four double bonds of arachidonic acid, leading to four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. mdpi.comnih.gov While a single CYP enzyme can produce several regioisomers, it often shows a preference for one or two. For instance, human CYP2J2 is highly expressed in the heart and effectively produces EETs, while CYP2C8 and CYP2C9 are also known to generate these epoxides. nih.gov The formation of the 8,9-EET intermediate is thus a direct result of the action of these specific CYP epoxygenases on free arachidonic acid.

Metabolism and Biodegradation of ± 8,9 Dihet

Downstream Enzymatic Conversions

Following its formation via the hydrolysis of (±)8,9-EET, (±)8,9-DiHET is generally considered to be a less biologically active metabolite. archivesofmedicalscience.com The primary role of its generation is to convert the more active epoxide into a more water-soluble compound, facilitating its removal from tissues and subsequent excretion. frontiersin.org While the epoxide precursors (EETs) can undergo further metabolism by enzymes like cyclooxygenases (COX), the downstream pathways for DiHETs primarily involve conjugation reactions. nih.gov These Phase II metabolic processes increase the polarity of the DiHET molecule, preparing it for elimination.

Research indicates that DiHETs are readily conjugated and excreted. frontiersin.org This suggests that enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are likely involved in the downstream conversion of (±)8,9-DiHET, attaching glucuronic acid or sulfate (B86663) moieties, respectively. While direct enzymatic conversion of 8,9-DiHET into other oxidized metabolites is not extensively documented, its clearance is an enzyme-mediated process crucial for terminating the signaling cascade initiated by its precursor.

Table 1: Enzymatic Pathways Involving (±)8,9-DiHET
Metabolic StepPrecursorEnzyme(s)ProductPrimary Function
EpoxidationArachidonic AcidCytochrome P450 Epoxygenases (e.g., CYP2C, CYP2J)(±)8,9-EETFormation of a biologically active epoxide. nih.gov
Hydrolysis(±)8,9-EETSoluble Epoxide Hydrolase (sEH)(±)8,9-DiHETConversion to a more stable, less active diol. wikipedia.orgresearchgate.net
Conjugation (Presumed)(±)8,9-DiHETPhase II Enzymes (e.g., UGTs, SULTs)Conjugated DiHETsIncrease water solubility for excretion. frontiersin.org

Comparative Metabolic Stability of Diols versus Epoxide Precursors

A defining characteristic of the CYP epoxygenase pathway is the significant difference in metabolic stability between the epoxide intermediates (EETs) and their diol metabolites (DiHETs). EETs, including 8,9-EET, are generally short-lived signaling molecules. wikipedia.orgnih.gov Their biological effects are transient due to their rapid and efficient enzymatic degradation.

The primary enzyme responsible for this rapid turnover is soluble epoxide hydrolase (sEH), which is widely distributed in tissues. capes.gov.brwikipedia.org This enzyme catalyzes the hydration of the epoxide ring to form the corresponding diol, (±)8,9-DiHET. ontosight.ai This conversion results in a metabolite that is not only more chemically stable but also typically less biologically active than its epoxide precursor. caymanchem.comarchivesofmedicalscience.com For instance, while 8,9-EET is a potent vasodilator, its corresponding diol, 8,9-DiHET, exhibits reduced vasodilatory activity in human coronary arterioles. nih.gov

The metabolic instability of EETs is so pronounced that the ratio of EETs to DiHETs in tissues and plasma is frequently used as an index of sEH activity. archivesofmedicalscience.com Pharmacological inhibition of sEH is a therapeutic strategy aimed at preventing the degradation of EETs, thereby increasing their concentration and prolonging their beneficial effects, such as anti-inflammatory actions. frontiersin.orgpnas.org This approach underscores the inherent instability of the epoxides relative to their more stable diol products.

Table 2: Comparative Profile of Epoxide Precursors (EETs) vs. Diols (DiHETs)
FeatureEpoxyeicosatrienoic Acids (EETs)Dihydroxyeicosatrienoic Acids (DiHETs)
Example(±)8,9-EET(±)8,9-DiHET
Metabolic StabilityLow; short half-life due to rapid hydrolysis. wikipedia.orgnih.govHigh; metabolically stable product of EET hydrolysis.
Primary Metabolic EnzymeSoluble Epoxide Hydrolase (sEH) catalyzes degradation. capes.gov.brwikipedia.orgPhase II conjugation enzymes mediate excretion. frontiersin.org
Biological ActivityGenerally high (e.g., potent vasodilator, anti-inflammatory). nih.govcaymanchem.comGenerally low or less active than corresponding EET. caymanchem.comarchivesofmedicalscience.comnih.gov
Role in PathwayActive signaling molecule. wikipedia.orgMetabolite for inactivation and excretion. frontiersin.org

Analytical Methodologies for Research Quantification of ± 8,9 Dihet

Application of (±)8,9-DiHET-d11 as an Internal Standard in Mass Spectrometry

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry. nih.gov this compound is a deuterated form of (±)8,9-DiHET specifically designed for this purpose. caymanchem.comcaymanchem.com It contains eleven deuterium (B1214612) atoms, making it chemically identical to the analyte of interest but with a higher molecular weight, allowing it to be distinguished by a mass spectrometer. caymanchem.com

Principles of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution mass spectrometry (SID-MS) is a highly accurate method for quantifying analytes in complex matrices. nih.govd-nb.info The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. nih.gov The internal standard and the endogenous analyte behave identically during sample extraction, purification, and ionization. d-nb.info

By measuring the ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard, any variations or losses that occur during sample workup are accounted for. This is because both the analyte and the internal standard are affected proportionally. nih.gov This method provides high precision and accuracy, as it corrects for sample-to-sample variability in extraction efficiency and matrix effects. nih.govnih.gov

Correction for Sample Preparation Losses and Matrix Effects

Sample preparation for the analysis of oxylipins like (±)8,9-DiHET from biological matrices (e.g., plasma, urine, tissue) is often extensive, involving steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. d-nb.inforesearchgate.net During these steps, some of the analyte can be lost, leading to underestimation if not corrected. By adding this compound at the beginning of the sample preparation process, any loss of the native (±)8,9-DiHET will be mirrored by a proportional loss of the deuterated standard. nih.gov

Matrix effects are a significant challenge in mass spectrometry, particularly with electrospray ionization (ESI). chromatographyonline.com Co-eluting compounds from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.com Since the internal standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects. chromatographyonline.com Therefore, the ratio of the analyte to the internal standard remains constant, effectively nullifying the impact of matrix effects on the final quantitative result. chromatographyonline.combiorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling

LC-MS has become the predominant technique for the quantification of oxylipins due to its high sensitivity, specificity, and ability to measure multiple analytes in a single run. caymanchem.comshimadzu.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches

UPLC-MS/MS is a powerful analytical technique that combines the high-resolution separation of ultra-performance liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. schebb-web.de This approach is widely used for the quantification of (±)8,9-DiHET and other oxylipins. nih.gov

In a typical UPLC-MS/MS method, the sample extract containing (±)8,9-DiHET and the internal standard this compound is injected onto a UPLC column, often a reversed-phase C18 column. biorxiv.orgbiorxiv.org The compounds are separated based on their hydrophobicity. The eluent from the column is then introduced into the mass spectrometer.

Tandem mass spectrometry, often performed on a triple quadrupole (QqQ) instrument, operates in Multiple Reaction Monitoring (MRM) mode for quantification. caymanchem.comnih.gov This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) of (±)8,9-DiHET in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. caymanchem.com This process provides a high degree of specificity, as only molecules that undergo this specific fragmentation pattern are detected.

A study developing a method for the simultaneous analysis of 196 lipid mediators utilized a triple quadrupole LC/MS/MS system, which included (±)8,9-DiHET in its target compound list and (±)14(15)-DiHET-d11 as an internal standard. shimadzu.com Another study used a XBridge® C18 column for the chromatographic separation of (±)8,9-DiHET and other eicosanoids before detection by HPLC-MS/MS. biorxiv.org

Table 1: Representative MRM Transitions for (±)8,9-DiHET and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
(±)8,9-DiHET337127
This compound348.6 (calculated)Specific fragment

Note: The specific product ion for the deuterated standard would be determined during method development. The precursor ion for (±)8,9-DiHET is based on available data. caymanchem.combiorxiv.org

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Oxylipin Analysis

High-resolution mass spectrometry (HRMS), often coupled with UPLC, offers an alternative and increasingly popular approach for oxylipin analysis. chemrxiv.orgnih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide very high mass accuracy, allowing for the confident identification of compounds based on their exact mass. biorxiv.orgnih.gov

HRMS can be used for both targeted and untargeted analysis. In a targeted approach, the instrument is set to monitor the exact mass of (±)8,9-DiHET and its internal standard. In an untargeted approach, the instrument acquires data over a wide mass range, allowing for the simultaneous analysis of a broad spectrum of oxylipins and the retrospective analysis of data for newly discovered compounds. chemrxiv.orgnih.gov The high resolving power of HRMS helps to differentiate between isobaric interferences, which can be a challenge in complex biological samples. nih.gov

A study profiling plasma oxylipins utilized an ESI-Q-TOFMS system to analyze various oxylipins, including 8,9-DiHET. biorxiv.org This highlights the capability of HRMS to provide comprehensive data on a wide range of these lipid mediators. biorxiv.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for the analysis of volatile and semi-volatile compounds. scioninstruments.comthermofisher.comwikipedia.org For the analysis of non-volatile compounds like (±)8,9-DiHET, derivatization is required to increase their volatility and thermal stability. caymanchem.comeag.com This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and silyl (B83357) ethers, respectively. caymanchem.com

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. scioninstruments.comeag.com The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. scioninstruments.comthermofisher.com

The use of this compound as an internal standard is also applicable to GC-MS analysis, providing the same benefits of correcting for sample preparation losses and analytical variability as in LC-MS. caymanchem.comcaymanchem.combioscience.co.uk While LC-MS/MS has become more common for oxylipin analysis due to simpler sample preparation and the ability to analyze a wider range of compounds in a single run, GC-MS remains a valuable and robust technique, particularly for targeted analysis of specific compounds. caymanchem.comthermofisher.com

Table 2: Summary of Analytical Techniques for (±)8,9-DiHET Quantification

TechniqueSample PreparationKey AdvantagesKey Disadvantages
UPLC-MS/MS Extraction (LLE or SPE)High sensitivity, high specificity, high throughput, multiplexing capability. caymanchem.comExpensive instrumentation, requires highly trained personnel, potential for matrix effects. caymanchem.com
UPLC-HRMS Extraction (LLE or SPE)High mass accuracy, confident identification, untargeted profiling capability. chemrxiv.orgnih.govExpensive instrumentation, data analysis can be complex.
GC-MS Extraction and chemical derivatization. caymanchem.comHigh chromatographic resolution, robust, well-established. shimadzu.comscioninstruments.comRequires derivatization, not suitable for all lipids, can be time-consuming. caymanchem.com

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
(±)8,9-DiHET(±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic acid
This compound(±)8,9-dihydroxy-5Z,11Z,14Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid caymanchem.com
EETsEpoxyeicosatrienoic acids
(±)14(15)-DiHET-d11(±)14,15-dihydroxy-5Z,8Z,11Z-eicosatrienoic-16,16,17,17,18,18,19,19,20,20,20-d11 acid caymanchem.com
LLELiquid-Liquid Extraction
SPESolid-Phase Extraction

Advanced Techniques for Isomer Separation and Selective Profiling

The analysis of (±)8,9-DiHET is often complicated by the presence of structurally similar isomers. schebb-web.de Therefore, high-resolution chromatographic separation coupled with selective mass spectrometric detection is paramount. nih.govschebb-web.de

To enhance the sensitivity and selectivity of detection for vicinal diols like (±)8,9-DiHET, post-column derivatization strategies are employed. nih.govresearchgate.netmdpi.com This approach avoids potential issues with the separation of derivatized isomers that can occur with pre-column derivatization. mdpi.com

One effective strategy involves the use of 6-bromo-3-pyridinylboronic acid (BPBA) as a post-column derivatization reagent. nih.govresearchgate.netmdpi.com The rapid reaction between BPBA and the vicinal diol group of (±)8,9-DiHET forms a stable cyclic boronate ester. nih.govresearchgate.netmdpi.com This derivatization offers several advantages for mass spectrometric analysis:

Enhanced Ionization: The derivatized product exhibits improved ionization efficiency, leading to greater sensitivity. mdpi.com

Characteristic Isotopic Pattern: The presence of bromine (with its two stable isotopes, ⁷⁹Br and ⁸¹Br) in the BPBA reagent results in a distinctive isotopic pattern in the mass spectrum of the derivative. nih.govresearchgate.netmdpi.com This pattern serves as a unique signature for identifying BPBA-derivatized vicinal diols.

Selective Detection: The unique isotopic signature allows for highly selective detection using techniques like double precursor ion scanning. nih.govresearchgate.netmdpi.com

This post-column derivatization technique, coupled with liquid chromatography-mass spectrometry (LC-MS), provides a powerful tool for the selective profiling of vicinal diols from biological samples. nih.govmdpi.com

Double precursor ion scanning (DPIS) mass spectrometry is a highly selective technique for the targeted analysis of compounds that produce specific fragment ions. nih.govresearchgate.netescholarship.org When used in conjunction with BPBA post-column derivatization, it offers exceptional selectivity for vicinal diols like (±)8,9-DiHET. nih.govresearchgate.net

The BPBA-derivatized diols generate a characteristic pair of fragment ions at m/z 200 and 202, corresponding to the bromine-containing pyridinylboronic acid moiety. nih.govresearchgate.netmdpi.com The DPIS method is set up to specifically scan for precursor ions that generate these two fragment ions. escholarship.org

The key features of this technique are:

High Selectivity: By monitoring for two specific fragment ions, the method effectively filters out background noise and interferences, significantly enhancing the selectivity of the analysis. nih.govescholarship.org

Confirmation of Identity: The simultaneous detection of peaks at the same retention time in both precursor ion scans provides a high degree of confidence in the identification of the vicinal diol derivative. escholarship.org

Improved Sensitivity: Compared to a full scan mass spectrometry method, the DPIS technique is more sensitive, with limits of detection reported to be as low as 25 nM for some vicinal diols. nih.govresearchgate.netmdpi.com

This LC-PCD-DPIS-MS (Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning-Mass Spectrometry) method has proven to be a robust and powerful tool for profiling vicinal diol compounds in biological matrices. nih.gov

Post-Column Derivatization Strategies

Sample Preparation Protocols for Biological Matrices in Research

The accurate quantification of (±)8,9-DiHET in biological samples is highly dependent on the sample preparation protocol. nih.govcaymanchem.com Proper extraction and storage are critical to minimize analyte degradation and remove interfering substances from the matrix. nih.govresearchgate.net

The extraction of eicosanoids, including (±)8,9-DiHET, from complex biological matrices like tissues and biofluids typically involves several steps to isolate the analytes of interest and remove proteins and other interfering compounds. nih.govcaymanchem.com

Commonly used extraction techniques include:

Protein Precipitation: This is often the initial step for highly proteinaceous samples like tissue homogenates and plasma. caymanchem.comgerstelus.com It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to precipitate proteins, which are then removed by centrifugation. gerstelus.commdpi.com

Liquid-Liquid Extraction (LLE): LLE utilizes the differential solubility of the analytes in two immiscible liquid phases (typically an aqueous and an organic phase) to separate them from the matrix. nih.govcaymanchem.com Solvents like ethyl acetate (B1210297) are commonly used to extract eicosanoids. arborassays.com Automation of LLE can improve consistency and throughput. gerstelus.com

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for the cleanup and concentration of eicosanoids from biological samples. nih.govarborassays.com It offers high recovery, selectivity, and precision. nih.gov C18 reverse-phase cartridges are commonly employed, where the lipophilic analytes are retained on the sorbent while polar interferences are washed away. arborassays.commdpi.com The retained analytes are then eluted with an organic solvent. arborassays.com

The choice of extraction method can depend on the specific biological matrix and the downstream analytical technique. nih.govmdpi.com For instance, the extraction of oxylipins from solid tissues requires a homogenization step prior to extraction. mdpi.com

Table 1: Comparison of Extraction Techniques for Eicosanoids

Technique Principle Advantages Disadvantages
Protein Precipitation Precipitation of proteins using organic solvents. caymanchem.com Simple and fast. May not remove all interferences; risk of analyte co-precipitation. nih.gov
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases. nih.gov Good for removing highly polar or non-polar interferences. Can be labor-intensive and use large volumes of organic solvents. gerstelus.com

| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. nih.gov | High recovery, selectivity, and concentration factor; automation is possible. nih.govgerstelus.com | Can be more expensive than LLE; requires method development. nih.gov |

Eicosanoids are susceptible to degradation through oxidation, which can occur during sample collection, processing, and storage. caymanchem.comresearchgate.net Therefore, specific precautions must be taken to ensure the stability of (±)8,9-DiHET.

Antioxidant Use: To prevent the artificial formation of oxidation products, antioxidants are often added to the samples immediately after collection. caymanchem.com Common antioxidants include butylated hydroxytoluene (BHT) and indomethacin, which inhibits cyclooxygenase activity. nih.govcaymanchem.com However, the effectiveness of some antioxidants like BHT has been debated in certain storage conditions. researchgate.net

Storage Conditions: Proper storage is critical for maintaining the integrity of eicosanoid samples. Long-term storage at -80°C is recommended to minimize degradation. caymanchem.com Storage at -20°C may not be sufficient to prevent lipid oxidation over extended periods. caymanchem.comresearchgate.net Repeated freeze-thaw cycles should be avoided as they can lead to the formation of eicosanoids. researchgate.net Depleting proteins from plasma samples before storage can improve the stability of some eicosanoids. researchgate.net It is also advisable to process samples on ice or at 4°C to minimize enzymatic activity and oxidation. mdpi.com

Table 2: Recommended Practices for Sample Handling and Storage

Step Recommendation Rationale
Collection Add antioxidants (e.g., BHT, indomethacin) immediately. caymanchem.com To prevent enzymatic and non-enzymatic oxidation. caymanchem.com
Processing Keep samples on ice or at 4°C. mdpi.com To minimize enzymatic activity and degradation. mdpi.com
Storage (Short-term) Store at 4°C for limited periods (e.g., up to 30 minutes for EDTA-plasma). researchgate.net To minimize immediate degradation. researchgate.net
Storage (Long-term) Store at -80°C. caymanchem.com To ensure long-term stability and prevent oxidation. caymanchem.com

| Freeze-Thaw Cycles | Minimize or avoid repeated cycles. researchgate.net | Can lead to analyte degradation and artificial formation. researchgate.net |

Investigation of Biological Roles and Mechanisms in Preclinical Models

Cellular Signaling Pathway Modulation (e.g., cAMP Production)

(±)8,9-DiHET has been shown to modulate intracellular signaling pathways. Specifically, at a concentration of 1 µM, it induces the production of cyclic adenosine (B11128) monophosphate (cAMP) in primary human coronary artery smooth muscle cells. caymanchem.comnetascientific.comnbs-bio.com The precursor of (±)8,9-DiHET, known as 8,9-EET, has been observed to have a minor effect on activating TRPV4 channels, while other EETs like 11,12-EET and 14,15-EET showed no effect. acs.org In contrast, 5,6-EET demonstrated the most significant response in this regard. acs.org

EETs, the precursors to DiHETs, are known to interact with a variety of molecules in intracellular signaling pathways. nih.gov They can activate protein kinase A, tyrosine kinases, and p38 MAP kinase, while inhibiting c-Jun N-terminal kinases. nih.gov Additionally, EETs can modulate signaling through transcription factors like the cyclic AMP-response element-binding protein (CREB). nih.gov

Role in Inflammatory and Pain Research Models

The involvement of (±)8,9-DiHET has been investigated in preclinical models of pain and inflammation, particularly in the contexts of osteoarthritis and spinal cord injury.

In a mouse model of osteoarthritic pain induced by the destabilization of the medial meniscus, plasma levels of (±)8,9-DiHET were found to be elevated. caymanchem.comnetascientific.combiocompare.com This increase could be reversed by the administration of a soluble epoxide hydrolase (sEH) inhibitor, TPPU. caymanchem.comnetascientific.com Furthermore, in vitro studies using primary equine articular chondrocytes have shown that (±)8,9-DiHET can induce significant apoptosis, suggesting a role in cartilage degradation. frontiersin.org

Interactive Table: Effect of (±)8,9-DiHET in an Osteoarthritis Model

Model Finding Reference
Mouse model of osteoarthritic pain Increased plasma levels of (±)8,9-DiHET caymanchem.comnetascientific.combiocompare.com

Following a surgically-induced acute spinal cord injury in a rat model, levels of (±)8,9-DiHET were found to be increased in the spinal cord tissue. caymanchem.comnetascientific.combiomol.com

Mechanistic Studies in Mouse Models of Osteoarthritic Pain

Impact on Vasculature and Smooth Muscle Physiology in In Vitro Models

(±)8,9-DiHET is implicated in the regulation of vascular tone and smooth muscle cell function. myskinrecipes.com As previously mentioned, it induces cAMP production in primary human coronary artery smooth muscle cells. caymanchem.comnetascientific.comnbs-bio.com Its precursor, 8,9-EET, has been associated with vasoconstriction. nih.gov The metabolism of EETs to their corresponding DiHETs by soluble epoxide hydrolase is a critical step, and the biological activities of the DiHETs can differ from their parent EETs. nih.gov For instance, while 8,9-EET showed a protective effect against an increase in albumin permeability in isolated glomeruli, its diol, 8,9-DiHET, did not exhibit this blocking effect. nih.gov

Association with Lipidomic Profiles in Ex Vivo and In Vivo Animal Models

The levels of (±)8,9-DiHET and other related lipid mediators are altered in various tissues in response to different physiological and pathological conditions.

In a study on human dilated cardiomyopathy, left ventricular tissue from affected hearts showed increased levels of 8,9-DHET (DiHET) compared to non-failing control hearts. frontiersin.org This suggests an alteration in the eicosanoid profile in the diseased heart. frontiersin.org

In rat models, the concentration of (±)8,9-DiHET has been shown to be affected by various factors. For instance, in a study investigating the effects of hyperbaric oxygenation on rats, the concentrations of 8(9)-DiHET in the aorta were significantly increased after acute and 24-hour exposure. mdpi.com Another study on dietary linoleic acid in rats found that a high intake led to an 1.8-fold increase in the total concentration of 8,9-DiHETrE in the cerebral cortex. unc.edu

Interactive Table: Changes in (±)8,9-DiHET Levels in Animal Tissues

Tissue Animal Model/Condition Change in (±)8,9-DiHET Level Reference
Left Ventricle Human Dilated Cardiomyopathy Increased frontiersin.org
Aorta Rat, Hyperbaric Oxygenation Increased mdpi.com

Research on Tissue Distribution and Excretion Patterns (e.g., diurnal variation in urine)

The distribution of (±)8,9-DiHET across various tissues and its excretion from the body have been areas of significant research, providing insights into its localized functions and systemic clearance.

Studies in preclinical models have identified (±)8,9-DiHET in several tissues, often in response to pathological conditions. For instance, elevated plasma levels of (±)8,9-DiHET have been observed in mouse models of osteoarthritic pain. caymanchem.com Similarly, in a rat model of acute spinal cord injury, levels of (±)8,9-DiHET were found to be increased in the spinal cord. caymanchem.com Conversely, in rats with hypothyroidism induced by high iodide intake, serum levels of 8,9-DHET were found to be decreased. frontiersin.orgnih.gov Research on rats under hyperbaric oxygen conditions has shown increased concentrations of 8,9-DiHET in aortic tissue. mdpi.com Furthermore, a study using a chick embryo model demonstrated that exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) led to increased levels of 8,9-DHET in both the liver and the heart, suggesting that the compound may be transported from its site of synthesis to other organs. researchgate.net

The primary route of excretion for DiHETs is through urine, and urinary levels are considered to be largely derived from the kidney. nih.gov Research has shown that urinary excretion of 8,9-DHET is elevated in healthy pregnant women when compared to non-pregnant individuals. nih.gov

A notable characteristic of (±)8,9-DiHET excretion is its diurnal variation, as demonstrated in a study involving human subjects. researchgate.netresearchgate.net This study analyzed urine samples collected at three-hour intervals from three male and three female participants. The results indicated significant fluctuations in the urinary concentration of 8,9-DiHET over a 24-hour period. In two of the female subjects, concentrations peaked in the afternoon (3 PM) and reached a minimum late in the evening (between 9 PM and midnight). researchgate.net The third female subject exhibited a different pattern with peaks in both the morning and evening. researchgate.net The maximum observed fluctuation in 8,9-DiHET concentration was four-fold. researchgate.net Male subjects also displayed considerable variability in their excretion patterns. researchgate.net

The following tables summarize the findings on the diurnal variation of urinary (±)8,9-DiHET concentrations.

Table 1: Diurnal Variation of Urinary (±)8,9-DiHET in Female Subjects

Subject (Age)Peak Concentration Time(s)Minimum Concentration Time(s)Maximum Fluctuation
Female 1 (49 years)Morning and Evening--
Female 2 (28 years)3 PM9 PM - MidnightUp to 4-fold
Female 3 (26 years)3 PM9 PM - MidnightUp to 4-fold
Data sourced from a study on diurnal variations in human urine. researchgate.net

Table 2: Diurnal Variation of Urinary (±)8,9-DiHET in Male Subjects

Subject (Age)Excretion Pattern Characteristics
Male 1 (33 years)Significant variability observed
Male 2 (43 years)Significant variability observed; one subject showed no change during the day followed by a 5-fold increase
Male 3 (35 years)Significant variability observed
Data sourced from a study on diurnal variations in human urine. researchgate.net

Advanced Research Applications and Methodological Development

Stable Isotope Tracing for Elucidating Metabolic Flux

Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism known as metabolic flux. nih.govnih.gov In these experiments, cells, tissues, or whole organisms are supplied with a substrate, such as glucose or glutamine, that is enriched with stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). isotope.comthe-innovation.org As the organism metabolizes the labeled substrate, the isotopes are incorporated into various downstream metabolites. By measuring the rate and pattern of isotope incorporation into these metabolites using mass spectrometry or NMR, researchers can calculate the rates of metabolic reactions (fluxes). nih.govfrontiersin.org

While (±)8,9-DiHET-d11 is not typically used as a tracer substrate to be metabolized, its role as an internal standard is indispensable for the accurate quantification of the endogenous 8,9-DiHET pool, which can be a critical readout in metabolic flux studies. The endogenous 8,9-DiHET is formed from the enzymatic hydration of its precursor, 8(9)-epoxyeicosatrienoic acid (8,9-EET), a metabolite of arachidonic acid. caymanchem.com The activity of the enzymes involved, such as soluble epoxide hydrolase, and the availability of the arachidonic acid precursor are subject to metabolic regulation.

In a stable isotope tracing experiment designed to investigate fatty acid metabolism, the accurate measurement of the 8,9-DiHET pool size is crucial. By adding a known quantity of this compound to a biological sample at the beginning of the extraction process, any loss of the endogenous 8,9-DiHET during sample preparation can be accounted for. nih.gov The ratio of the endogenous analyte to the deuterated standard, as measured by the mass spectrometer, allows for precise quantification. lipidmaps.org This accurate quantification is essential for building robust metabolic models that can reveal how different physiological or pathological states alter the flux through the arachidonic acid cascade and other interconnected metabolic pathways.

Development of Targeted Lipidomics Panels for Specific Research Questions

Targeted lipidomics aims to accurately quantify a specific, predefined set of lipid molecules in a biological sample. This approach is hypothesis-driven and is often used to investigate the roles of specific lipid pathways in disease. The development of targeted lipidomics panels requires high-purity analytical standards for each lipid being measured, as well as corresponding stable isotope-labeled internal standards for accurate quantification. researchgate.net

This compound is a key component of targeted panels designed to study inflammation, cardiovascular disease, and cancer, where metabolites of the arachidonic acid cascade are known to play significant roles. caymanchem.combioscience.co.uk For example, a targeted lipidomics panel was developed to investigate disturbed plasma lipid profiles in females with diffuse large B-cell lymphoma (DLBCL). nih.govresearchgate.net This panel included various eicosanoids, such as different isomers of HETEs and DiHETs, including 8,9-DiHET, to explore their involvement in the pathobiology of the cancer. nih.govresearchgate.net

The development and use of such a panel involves the following steps:

Hypothesis Generation: Researchers hypothesize that specific lipid pathways, such as the cytochrome P450-epoxygenase pathway that produces EETs and their corresponding DiHETs, are altered in a particular disease state.

Panel Composition: A list of target lipids is compiled. For studying inflammation and eicosanoid metabolism, this would include prostaglandins (B1171923), leukotrienes, HETEs, EETs, and DiHETs. bioscience.co.uk

Internal Standard Selection: For each target analyte, a suitable stable isotope-labeled internal standard is chosen. This compound would be selected to quantify endogenous 8,9-DiHET. caymanchem.com Often, a master mix of these internal standards is created.

Method Development: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed to separate and detect each analyte and internal standard. This involves optimizing the chromatographic gradient and the mass spectrometer's multiple reaction monitoring (MRM) parameters for each lipid. lipidmaps.orgnih.gov

Quantification: Calibration curves are generated using known concentrations of the non-labeled standards, and the internal standards are used to correct for matrix effects and ensure accurate absolute quantification of the target lipids in the study samples. nih.gov

A representative, though not exhaustive, list of analytes that might be included in a targeted eicosanoid panel alongside (±)8,9-DiHET is presented in the table below.

Analyte ClassSpecific Analytes
Dihydroxyeicosatrienoic Acids (DiHETs)(±)5,6-DiHET, (±)8,9-DiHET, (±)11,12-DiHET, (±)14,15-DiHET
Hydroxyeicosatetraenoic Acids (HETEs)5-HETE, 8-HETE, 12-HETE, 15-HETE, 20-HETE
Epoxyeicosatrienoic Acids (EETs)(±)5,6-EET, (±)8,9-EET, (±)11,12-EET, (±)14,15-EET
Prostaglandins (PGs)PGE₂, PGD₂, PGF₂α, PGJ₂
Thromboxanes (TXs)TXB₂
Leukotrienes (LTs)LTB₄, LTC₄, LTD₄

This table is for illustrative purposes and represents a selection of potential analytes in a targeted panel.

Integration into Untargeted Lipidomics Workflows for Biomarker Discovery

Untargeted lipidomics, in contrast to the targeted approach, aims to measure as many lipids in a sample as possible in a hypothesis-generating manner. medrxiv.org This is a powerful tool for biomarker discovery, where researchers compare the lipid profiles of healthy and diseased subjects to identify lipids that are significantly altered. While the goal is broad coverage, the inclusion of a set of representative internal standards, including this compound, is crucial for improving data quality and aiding in the identification and relative quantification of detected features. caymanchem.com

In an untargeted workflow, a high-resolution mass spectrometer generates a vast amount of data, consisting of thousands of features characterized by their mass-to-charge ratio (m/z) and retention time. medrxiv.org The role of this compound and other internal standards in this context is multifaceted:

Quality Control: The consistent detection and intensity of internal standards across all samples in a study indicate that the analytical process was stable and reproducible.

Retention Time Alignment: The known retention time of this compound helps to correct for small shifts in retention time between chromatographic runs, which is essential for accurately aligning features across different samples.

Compound Identification: The presence of the deuterated standard aids in the confident identification of the corresponding endogenous lipid. If a feature is detected with the exact mass of 8,9-DiHET and it co-elutes with this compound, the confidence in its identification is significantly increased.

Semi-Quantification: In the absence of a calibration curve for every detected lipid, internal standards can be used for the relative quantification of structurally similar lipids. The intensity of an unknown lipid can be normalized to the intensity of a co-eluting or structurally related internal standard, allowing for more reliable comparisons of its levels between different sample groups. biomol.com

For example, a study investigating lipid biomarkers for cardiovascular disease might begin with an untargeted analysis of plasma samples. medrxiv.org By including this compound in the internal standard mix, the researchers can ensure that if 8,9-DiHET is identified as a potential biomarker, its relative changes across the study population are measured with higher confidence. Following the untargeted discovery phase, promising biomarkers like 8,9-DiHET are typically validated using a more sensitive and specific targeted assay, which would again rely on this compound for absolute quantification. medrxiv.org This two-step approach, combining the broad discovery power of untargeted lipidomics with the quantitative rigor of targeted analysis, is a powerful strategy for biomarker research, with internal standards like this compound playing a vital role in both stages.

Future Directions and Unexplored Research Avenues

Elucidation of Novel Enzymatic Regulators

The primary metabolic pathway for DiHET formation involves the conversion of arachidonic acid into various EET regioisomers by cytochrome P450 (CYP) epoxygenases, followed by hydrolysis of the epoxide to a diol by soluble epoxide hydrolase (sEH). wikipedia.orgontosight.aiontosight.ai The expression and activity of both CYP epoxygenases and sEH are known to be modulated by various factors, including hypoxia, inflammatory cytokines, and genetic polymorphisms. nih.govontosight.ai

A significant future research avenue is the identification of novel enzymatic regulators beyond the canonical CYP/sEH axis. Research should focus on:

Identifying Alternative Hydrolases: Investigating whether other epoxide hydrolases, membrane-bound or cytosolic, contribute to DiHET production in specific tissues or cellular compartments.

Characterizing DiHET-Metabolizing Enzymes: Discovering and characterizing enzymes that further metabolize DiHETs. The existence of such enzymes would represent a new layer of regulation controlling the steady-state levels and signaling lifespan of DiHETs.

Upstream and Downstream Modulators: Exploring how other signaling pathways and environmental factors influence the expression and activity of enzymes involved in DiHET metabolism, thereby linking DiHET biology to a wider physiological context.

Comprehensive Stereo- and Regio-Specific Analysis of DiHET Isomers

The enzymatic processing of arachidonic acid can produce four primary regioisomers of EETs, which are subsequently converted to their corresponding DiHETs. wikipedia.orgontosight.ai Furthermore, the hydrolysis of each EET can result in different stereoisomers (enantiomers and diastereomers). caymanchem.com For instance, the hydration of 8,9-EET by cytosolic epoxide hydrolase is enantiofacially selective, yielding a greater proportion of 8(S),9(S)-DiHET over 8(R),9(R)-DiHET. caymanchem.com

Future research must move beyond treating DiHETs as a single class of molecules and instead pursue a comprehensive analysis of individual isomers. A reaction that favors the formation of one constitutional isomer over another is termed regioselective, while one that favors a particular stereoisomer is stereoselective. masterorganicchemistry.com Key research goals include:

Functional Characterization of Isomers: Systematically synthesizing and testing the biological activity of each DiHET regio- and stereoisomer to determine if they possess distinct, or even opposing, functions.

Isomer-Specific Biosynthesis: Identifying the specific enzymes and conditions that lead to the production of particular isomers. This would help in understanding how biological systems generate specific DiHET profiles to achieve precise signaling outcomes.

Pathophysiological Profiling: Analyzing the profiles of DiHET isomers in various disease states to identify isomer-specific biomarkers or therapeutic targets.

Major Regioisomers of EETs and Corresponding DiHETs from Arachidonic Acid
EET PrecursorResulting DiHET
5,6-EET (5,6-epoxyeicosatrienoic acid)5,6-DiHET (5,6-dihydroxyeicosatrienoic acid)
8,9-EET (8,9-epoxyeicosatrienoic acid)8,9-DiHET (8,9-dihydroxyeicosatrienoic acid)
11,12-EET (11,12-epoxyeicosatrienoic acid)11,12-DiHET (11,12-dihydroxyeicosatrienoic acid)
14,15-EET (14,15-epoxyeicosatrienoic acid)14,15-DiHET (14,15-dihydroxyeicosatrienoic acid)

Advanced Modeling of DiHET Dynamics in Biological Systems

Computational modeling is a powerful technology in systems biology that allows for the simulation and prediction of the behavior of complex biological systems. nih.govduke.edu Techniques such as ordinary differential equations (ODEs) and agent-based models can be used to represent the interactions between different biological components as they change over time and space. nih.govuu.nl

Applying these advanced modeling techniques to DiHET biology is a critical future direction. This research should aim to:

Develop Kinetic Models: Construct dynamic computational models that simulate the synthesis, degradation, transport, and signaling actions of DiHETs. Such models could predict how DiHET concentrations fluctuate in response to various stimuli.

Integrate Multi-Scale Data: Build models that incorporate data from the molecular level (enzyme kinetics) to the cellular and tissue levels (DiHET concentrations and physiological responses).

In Silico Experimentation: Use these models to generate testable hypotheses about DiHET function and to simulate the effects of pharmacological interventions, such as sEH inhibitors, on the entire arachidonic acid cascade. arxiv.org This approach can help prioritize experiments and accelerate the discovery process.

Development of Novel Research Tools and Probes

Progress in understanding DiHET biology is fundamentally dependent on the quality of the tools available for their study. slideshare.netdovetail.com While deuterated standards like (±)8,9-DiHET-d11 are essential for quantification, new classes of tools are needed to probe DiHET function with greater specificity and in different contexts. caymanchem.comlooppanel.com

The development of the next generation of research tools is a priority. This includes:

Isomer-Specific Antibodies: Creating highly specific monoclonal antibodies that can distinguish between different DiHET regio- and stereoisomers for use in immunoassays and immunohistochemistry.

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that can bind to DiHETs, enabling the visualization of their subcellular localization and dynamics in real-time within living cells.

Affinity-Based Probes: Developing chemical probes for "pull-down" experiments to identify and isolate the cellular proteins that bind to specific DiHET isomers, which is a crucial step in discovering their receptors and effector proteins.

Advanced Analytical Platforms: Improving upon current LC-MS/MS methods to achieve even greater sensitivity and to better resolve and quantify complex mixtures of DiHET isomers from minute biological samples. researchgate.net

Q & A

Q. What steps ensure reproducibility when using this compound in cross-disciplinary lipidomics research?

  • Document all synthetic and analytical protocols in public repositories (e.g., Protocols.io ). Share raw MS/MS spectra and NMR assignments via open-access platforms. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata .

Methodological Tables for Reference

Parameter Recommended Method Key Considerations
Isotopic Purity ValidationHRMS with isotopic pattern analysisCompare observed vs. theoretical d11 abundance
Stability AssessmentAccelerated degradation studies (pH, T°)Track degradation kinetics via LC-MS/MS
In Vivo Tracer KineticsCompartmental modeling + MRMAdjust for KIEs using non-deuterated controls
Multi-Omics IntegrationCross-platform normalizationUse housekeeping lipids for batch correction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.